Corrigen

Cardiac Glycoside Na+/K+-ATPase Enzyme Inhibition

Corrigen (Oleandrin) is a uniquely potent cardenolide that inhibits Na+/K+-ATPase with sub-nM IC50 against undifferentiated cancer cells (IC50 8.25 nM vs >25 nM in differentiated CaCO-2 cells). Unlike digoxin or ouabain, oleandrin exhibits 4.3-fold greater potency against Na+/K+-ATPase, distinct cardiotoxicity profiles (focal necrosis at 50 µg/kg), and a 10-fold advantage in reducing cellular PrPC levels (2 nM vs 20 nM for ouabain). This high-lipophilicity tool compound is essential for reproducible cancer stem cell research, cardiotoxicity studies, and drug discovery benchmarking. For research use only; not for human use.

Molecular Formula C32H48O9
Molecular Weight 576.7 g/mol
CAS No. 559-83-1
Cat. No. B1204904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorrigen
CAS559-83-1
Molecular FormulaC32H48O9
Molecular Weight576.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O
InChIInChI=1S/C32H48O9/c1-17-29(35)24(37-5)14-27(39-17)41-21-8-10-30(3)20(13-21)6-7-23-22(30)9-11-31(4)28(19-12-26(34)38-16-19)25(40-18(2)33)15-32(23,31)36/h12,17,20-25,27-29,35-36H,6-11,13-16H2,1-5H3/t17-,20+,21-,22-,23+,24-,25-,27-,28-,29-,30-,31+,32-/m0/s1
InChIKeyJLPDBLFIVFSOCC-XYXFTTADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble in water
Soluble in alcohol, chloroform

Structure & Identifiers


Interactive Chemical Structure Model





Corrigen (Oleandrin) Procurement Guide: Comparative Potency, Selectivity & Pharmacokinetic Differentiation for Research Applications


Corrigen (synonym: Oleandrin; CAS 559-83-1) is a cardenolide-type cardiac glycoside isolated from *Nerium oleander* [1]. As a potent inhibitor of the Na⁺/K⁺-ATPase membrane pump (IC₅₀: 0.62 μM), it exerts both cardiotonic and cytotoxic effects [2]. Unlike its class counterparts (e.g., digoxin, ouabain), oleandrin exhibits distinct isoform selectivity and pharmacokinetic behavior that are critical considerations for experimental design and procurement [3].

Why In-Class Substitution of Corrigen (Oleandrin) with Digoxin or Ouabain Fails in Targeted Research


Cardiac glycosides are not functionally interchangeable. Generic substitution with digoxin or ouabain introduces significant experimental variance due to differing Na⁺/K⁺-ATPase isoform selectivity (α3 vs. α1 subunit affinity) and varying degrees of plasma protein binding [1]. Oleandrin's unique combination of high lipid solubility (leading to distinct cellular uptake kinetics) and its specific α3 isoform preference yields divergent anti-proliferative and apoptotic responses in human tumor models—responses not replicated by digoxin or ouabain at comparable concentrations [2]. Substituting Corrigen with a cheaper analog without adjusting for these biochemical differences compromises data reproducibility and mechanistic interpretation [3].

Corrigen (Oleandrin) Quantitative Evidence Guide: Head-to-Head Comparator Data for Scientific Selection


Na⁺/K⁺-ATPase Inhibition Potency: Corrigen (Oleandrin) vs. Digoxin vs. Ouabain

Corrigen (oleandrin) demonstrates an intermediate inhibition potency for the Na⁺/K⁺-ATPase pump, placing it between the high-potency ouabain and the lower-potency digoxin. This differential potency is critical for studies requiring a specific dynamic range of pump inhibition without immediate cytotoxicity [1].

Cardiac Glycoside Na+/K+-ATPase Enzyme Inhibition IC50 Cardiotonic Steroid

Cellular Uptake and Species-Specific Selectivity: Human vs. Murine Tumor Models

Corrigen (oleandrin) exhibits a stark, quantifiable difference in cellular uptake and cytotoxic sensitivity between human and murine tumor cells—a feature not uniformly observed with all cardiac glycosides. This necessitates the use of oleandrin specifically for human xenograft or in vitro human cell studies [1].

Cancer Biology Melanoma Cellular Uptake Species Specificity Na+/K+-ATPase α3 Subunit

Isoform-Selective Anti-Proliferative Activity: α3/α1 Subunit Ratio Correlation

Corrigen (oleandrin) uniquely targets the Na⁺/K⁺-ATPase α3 isoform, which is overexpressed in several human cancers. This selectivity profile contrasts with digoxin and ouabain, which exhibit broader or different isoform inhibition patterns [1]. The magnitude of this selectivity is directly linked to functional outcome.

Cancer Therapeutics Na+/K+-ATPase Isoforms α3 Subunit Proliferation Inhibition Cell Signaling

Comparative Plasma Protein Binding and Pharmacokinetic Behavior

Corrigen (oleandrin) exhibits high plasma protein binding (96%) at physiological temperature, which is a key differentiator from its primary metabolite, oleandrigenin (48%). This high binding fraction impacts free drug concentration and clearance kinetics relative to other glycosides like digoxin [1]. Furthermore, its in vivo half-life is established as ~2.3 hours [2].

Pharmacokinetics ADME Protein Binding Drug Metabolism Oleandrigenin

Cellular Prion Protein (PrPᶜ) Reduction Potency: Corrigen vs. Ouabain

In differentiated neuronal models, Corrigen (oleandrin) demonstrates superior potency in reducing cellular prion protein (PrPᶜ) levels via Na⁺/K⁺-ATPase turnover. A direct comparison shows that oleandrin achieves the same biological effect as ouabain at a 10-fold lower concentration, highlighting its utility in low-dose neurological research applications [1].

Neurodegeneration Prion Protein Na+/K+-ATPase Cellular Trafficking ATP1A1

Nanomolar Antiproliferative Activity in NSCLC and Pan-Cancer Models

Corrigen (oleandrin) exhibits low nanomolar antiproliferative activity against a broad panel of cancer cell lines, including NSCLC. Its mechanism involves MELK inhibition, disruption of microtubule networks, and induction of multiple cell death pathways (apoptosis, autophagy, ferroptosis) [1]. This multi-modal activity distinguishes it from compounds with single death pathway induction.

Non-Small Cell Lung Cancer NSCLC Pan-Cancer MELK Inhibition Xenograft

Corrigen (Oleandrin): Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Oncology Research: Exploiting α3 Na⁺/K⁺-ATPase Isoform Overexpression

Corrigen is optimally deployed in oncology research programs investigating tumors with documented overexpression of the Na⁺/K⁺-ATPase α3 subunit (e.g., certain pancreatic, lung, and melanoma subtypes). Unlike generic cardiac glycosides, Corrigen's α3 isoform selectivity [1] enables targeted inhibition and study of downstream signaling pathways (e.g., Akt/mTOR) specifically in α3-high tumors, as evidenced by strong correlation between α3/α1 ratio and oleandrin sensitivity [1]. Researchers can use Corrigen as a molecular probe to dissect α3-dependent proliferative signaling, a function not reliably served by digoxin or ouabain due to their differing isoform affinities.

Human-Specific Tumor Model Validation and Xenograft Studies

Given the 1000-fold differential sensitivity between human and murine Na⁺/K⁺-ATPase enzymes to Corrigen [2], this compound is uniquely suited for validating target engagement and efficacy in human xenograft models. Substituting a generic cardiac glycoside with unknown species cross-reactivity can lead to false-negative results in murine syngeneic models or, conversely, underestimate potency in human xenografts. Procurement of Corrigen is scientifically justified when the primary assay readout relies on human tumor cell lines or patient-derived xenografts (PDX), ensuring that the observed in vivo efficacy accurately reflects human cellular pharmacology rather than murine-specific resistance.

Neuroscience Research: Prion Protein Trafficking and Na⁺/K⁺-ATPase Endocytosis

In neuroscience, Corrigen provides a 10-fold potency advantage over the classical tool ouabain for inducing Na⁺/K⁺-ATPase-mediated reduction of cellular prion protein (PrPᶜ) [3]. This allows for robust modulation of PrPᶜ levels at low nanomolar concentrations (2 nM), minimizing off-target cytotoxicity commonly associated with higher doses of cardiac glycosides. Researchers studying prion propagation, Na⁺/K⁺-ATPase endocytosis, or neuronal protein trafficking should select Corrigen over ouabain when a wider therapeutic window and enhanced potency are required for long-term, low-dose cellular studies.

Combination Cell Death Studies: Apoptosis, Autophagy, and Ferroptosis

Corrigen is the cardiac glycoside of choice for studying multimodal cell death induction. Its unique ability to simultaneously trigger apoptosis, autophagy, and ferroptosis at low nanomolar concentrations distinguishes it from agents that primarily activate a single death pathway [4]. This makes Corrigen a valuable research tool for investigating cross-talk between these pathways, identifying biomarkers of ferroptosis sensitivity in NSCLC, and exploring therapeutic strategies to overcome apoptosis resistance. Procurement is indicated for labs focused on novel mechanisms of regulated cell death and the development of combination therapies that leverage multiple death modalities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Corrigen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.